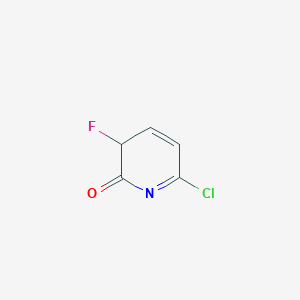![molecular formula C21H48O9Si2 B12352456 Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane](/img/structure/B12352456.png)
Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane is a complex organosilicon compound It is characterized by the presence of multiple ethoxy and methoxy groups attached to a silane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane typically involves the reaction of triethoxysilane with oligo(ethylene oxide) derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the high purity of the final product, which is essential for its applications in various industries .
Análisis De Reacciones Químicas
Types of Reactions
Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane can undergo various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, resulting in the formation of polymeric structures.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include water (for hydrolysis), acids or bases (to catalyze hydrolysis and condensation), and various organic reagents for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include silanol derivatives, siloxane polymers, and substituted organosilicon compounds .
Aplicaciones Científicas De Investigación
Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane has a wide range of scientific research applications, including:
Materials Science: It is used as a precursor for the synthesis of advanced materials, such as siloxane-based polymers and coatings.
Chemistry: The compound is employed in the development of novel organosilicon compounds with unique properties.
Biology: It is used in the modification of biomolecules and surfaces to enhance their biocompatibility and functionality.
Industry: The compound is utilized in the production of adhesives, sealants, and other industrial products.
Mecanismo De Acción
The mechanism of action of Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane involves the hydrolysis of ethoxy groups to form silanol groups, which can further condense to form siloxane bonds. This process leads to the formation of polymeric structures with unique properties. The compound can also interact with other molecules through substitution reactions, leading to the formation of functionalized organosilicon compounds .
Comparación Con Compuestos Similares
Similar Compounds
Triethoxysilane with oligo(ethylene oxide) substituents: Similar in structure but may have different lengths of ethylene oxide chains.
Methoxy(polyethyleneoxy)propyltrimethoxysilane: Another organosilicon compound with similar functional groups but different substitution patterns.
Uniqueness
Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane is unique due to its specific combination of ethoxy and methoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in materials science and industry .
Propiedades
Fórmula molecular |
C21H48O9Si2 |
|---|---|
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane |
InChI |
InChI=1S/C21H48O9Si2/c1-7-26-31(27-8-2,21-32(28-9-3,29-10-4)30-11-5)20-12-13-23-16-17-25-19-18-24-15-14-22-6/h7-21H2,1-6H3 |
Clave InChI |
RNBTVSGXSVNRRW-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCOCCOCCOCCOC)(C[Si](OCC)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



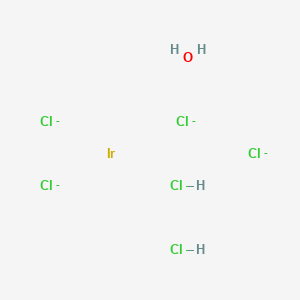
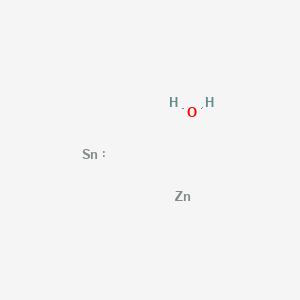
![1-Butyl-3-(3-hydroxypropyl)-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione](/img/structure/B12352407.png)
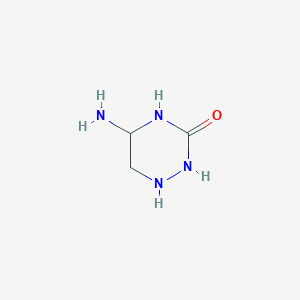
![beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI)](/img/structure/B12352421.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methyl-1,3-diazinan-2-one](/img/structure/B12352439.png)
![(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-6H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12352444.png)
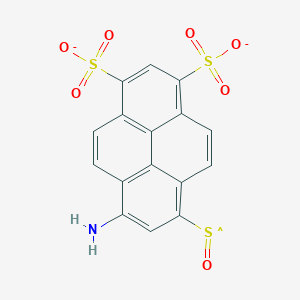
![manganese(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12352450.png)
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate,monohydrochloride](/img/structure/B12352457.png)
